molecular formula C15H15Cl2N3O3S B2462463 5-Chloro-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034394-97-1

5-Chloro-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No.: B2462463
CAS No.: 2034394-97-1
M. Wt: 388.26
InChI Key: IGDNXLODMDOELT-UHFFFAOYSA-N
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Description

5-Chloro-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a chloro group and a pyrrolidine ring linked through an ether bond

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Ether Formation: The pyrrolidine ring is then linked to the pyrimidine ring through an ether bond, often using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrimidine ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the chloro-substituted positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-Chloro-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of sulfonyl and pyrimidine groups on biological systems.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    5-Chloro-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.

Uniqueness

The uniqueness of 5-Chloro-2-((1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties. The presence of both chloro and sulfonyl groups enhances its reactivity and potential for forming strong interactions with biological targets.

Properties

IUPAC Name

5-chloro-2-[1-(3-chloro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O3S/c1-10-13(17)3-2-4-14(10)24(21,22)20-6-5-12(9-20)23-15-18-7-11(16)8-19-15/h2-4,7-8,12H,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDNXLODMDOELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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